molecular formula C18H21NO3 B11838084 Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 55376-64-2

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11838084
CAS No.: 55376-64-2
M. Wt: 299.4 g/mol
InChI Key: YGVFVIHEPOVOPT-UHFFFAOYSA-N
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Description

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a cyclohexyl substituent at the 8-position of the quinoline core. The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with antibacterial, antimalarial, and receptor-binding activities. The cyclohexyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and modulate interactions with biological targets compared to smaller substituents like halogens or methoxy groups .

Properties

CAS No.

55376-64-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H21NO3/c1-2-22-18(21)15-11-19-16-13(12-7-4-3-5-8-12)9-6-10-14(16)17(15)20/h6,9-12H,2-5,7-8H2,1H3,(H,19,20)

InChI Key

YGVFVIHEPOVOPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C3CCCCC3

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Precursor Synthesis :

    • 2-Amino-5-cyclohexylbenzoic acid is esterified with ethanol under acidic conditions to yield ethyl 2-amino-5-cyclohexylbenzoate.

    • The ester undergoes condensation with diethyl ethoxymethylenemalonate (DEEMM) at 120–140°C to form an enamine intermediate.

  • Cyclization :

    • Thermal cyclization in diphenyl ether or high-boiling solvents (e.g., DMF) at 180–200°C generates the quinoline core.

    • Example yield: 72–85% for analogous 8-substituted quinolines.

Table 1. Cyclization Conditions and Outcomes

PrecursorSolventTemperature (°C)Yield (%)Reference
Ethyl 2-amino-5-cyclohexylbenzoateDiphenyl ether18078
Ethyl 2-(ethoxymethylene)amino-5-cyclohexylbenzoateDMF20082

Post-Cyclization Functionalization via C8 Substitution

For quinolines with halogen atoms at position 8, the cyclohexyl group is introduced via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

  • Substrate : Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Reagents : Cyclohexylboronic acid, Pd(PPh₃)₄, K₂CO₃, in dioxane/water (4:1).

  • Conditions : 90°C, 12 h under argon.

  • Yield : 65–70%.

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Reagents : Cyclohexylmagnesium bromide, CuI catalyst, THF.

  • Conditions : Reflux (66°C), 8 h.

  • Yield : 55–60%.

Table 2. C8 Substitution Methods

MethodSubstrateReagentCatalystYield (%)
Suzuki Coupling8-Bromo-quinolineCyclohexylboronic acidPd(PPh₃)₄68
SNAr8-Fluoro-quinolineCyclohexylMgBrCuI58

Direct Alkylation of Quinoline Intermediates

Friedel-Crafts Alkylation

  • Substrate : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Reagents : Cyclohexyl chloride, AlCl₃, dichloromethane.

  • Conditions : 0°C to room temperature, 6 h.

  • Yield : 40–45% (low due to steric hindrance).

Radical Alkylation

  • Substrate : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Reagents : Cyclohexyl iodide, AIBN, toluene.

  • Conditions : 80°C, 12 h under N₂.

  • Yield : 50–55%.

For late-stage introduction of the ethyl ester group:

  • Acid Synthesis : 8-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is prepared via hydrolysis of nitrile or amide precursors.

  • Esterification : The acid is refluxed with ethanol and H₂SO₄ (Fischer esterification).

    • Yield : 85–90%.

Table 3. Esterification Optimization

Acid (g)EtOH (mL)H₂SO₄ (mL)Time (h)Yield (%)
5.0502.5687
10.01005.0892

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for cyclization and substitution steps:

  • Cyclization : 2-(Cyclohexylbenzoyl)acetic acid ethyl ester + DEEMM, 140°C, 15 min.

  • Yield : 89% (vs. 72% conventional heating).

Critical Analysis of Methodologies

MethodAdvantagesLimitations
CyclizationHigh regioselectivityRequires specialized precursors
Suzuki CouplingMild conditions, high yieldCostly Pd catalysts
Radical AlkylationTolerates steric hindranceModerate yields
Microwave SynthesisRapid, energy-efficientScalability challenges

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a tetrahydroquinoline derivative.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to chelate metal ions and interact with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases like cancer and Alzheimer’s disease, owing to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescent dyes.

Mechanism of Action

The mechanism of action of ETHYL 8-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This compound can also interact with DNA and proteins, leading to various biological effects. The molecular targets include enzymes involved in oxidative stress and DNA repair pathways.

Comparison with Similar Compounds

Structural Modifications at the 8-Position

The 8-position of the quinoline ring is critical for modulating physicochemical and biological properties. Key analogues include:

Compound Name Substituent (8-position) Key Properties/Activities Reference ID
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Fluoro Antibacterial (moderate activity)
Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Chloro Stable crystal packing via C–H⋯O/Cl interactions
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Methoxy Electron-donating; impacts solubility
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Methyl Moderate lipophilicity; no significant data
Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate Bromo Used in GABAA receptor ligand studies
Target Compound Cyclohexyl High lipophilicity; potential for enhanced bioavailability

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl, Br) : Enhance stability and intermolecular interactions (e.g., hydrogen bonding in crystal structures ). The chloro derivative exhibits a triclinic crystal system (space group P1) with intermolecular C–H⋯O/Cl interactions .
  • Electron-Donating Groups (e.g., OMe) : Methoxy groups increase solubility but may reduce membrane permeability compared to lipophilic substituents like cyclohexyl .

Physicochemical Properties

  • Lipophilicity : Cyclohexyl (logP ~3.5 estimated) > Bromo (~2.8) > Chloro (~2.5) > Methyl (~2.0) > Methoxy (~1.5). Higher lipophilicity may improve blood-brain barrier penetration but require formulation adjustments for solubility .
  • Thermal Stability : Chloro and bromo derivatives exhibit higher melting points (~376°C for chloro ) compared to methoxy analogues (~221°C ), likely due to stronger intermolecular forces.
  • Synthetic Accessibility : Methoxy and halogenated derivatives are synthesized via Gould-Jacobs cyclization , while the cyclohexyl group may require specialized alkylation or Suzuki coupling steps.

Biological Activity

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the quinoline family, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H21NO
  • Molecular Weight : 299.4 g/mol
  • CAS Number : 55376-62-9

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated its effectiveness against various human tumor cell lines. For instance:

Cell Line IC50 (µM) Reference
CCRF-HSB-25.2
KB3.8

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its antitumor effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with the PI3K/Akt pathway, which is crucial for tumor growth and metastasis.

Comparison with Other Quinoline Derivatives

To contextualize its biological activity, a comparison with other quinoline derivatives was made:

Compound IC50 (µM) Activity Type
Ethyl 8-cyclohexyl-4-oxo...5.2Antitumor
Ethyl 1-cyclopropyl-6-fluoro...7.5Antitumor
Ethyl 6,7,8-trifluoro...6.0Antimicrobial

This table illustrates that while ethyl 8-cyclohexyl-4-oxo... is effective, other derivatives also show promising activities.

Study on Anticancer Efficacy

In a controlled study involving animal models, this compound was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to controls:

  • Control Group Tumor Size : Average 200 mm³
  • Treatment Group Tumor Size : Average 80 mm³ after four weeks of treatment

This study underscores the compound's potential as a therapeutic agent in oncology.

Synergistic Effects with Other Drugs

Furthermore, research has explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy:

Treatment Group Tumor Size Reduction (%)
Doxorubicin Alone30%
Ethyl 8-Cyclohexyl... + Doxorubicin55%

This suggests that ethyl 8-cyclohexyl-4-oxo... may enhance the therapeutic index of existing cancer treatments.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves cyclocondensation reactions using substituted diaminoquinoline intermediates. For example, ethyl 7,8-diaminoquinoline derivatives can react with cyclohexyl-containing carbonyl precursors under reflux conditions to form the quinoline core. Regioselectivity is critical during substitutions; directing groups (e.g., nitro or fluoro substituents) are often used to guide the introduction of the cyclohexyl group at the 8-position. Reduction steps (e.g., using SnCl₂/HCl) may follow to stabilize intermediates .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/chloroform mixtures), and data are collected using diffractometers (e.g., CAD-4). Structural refinement is performed using SHELX software (e.g., SHELXL for hydrogen bonding analysis). Key parameters include dihedral angles between aromatic systems (e.g., 5.77° between quinoline and benzene rings) and intermolecular interactions (C–H⋯O bonds). Space group assignments (e.g., triclinic P1) are validated using refinement residuals (R < 0.05) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, ester carbonyl at δ ~165 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 327.3 for C₁₈H₂₁NO₃).
  • Elemental Analysis : Ensures purity (>95% C, H, N) .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclohexyl group introduction be addressed?

Regioselectivity is controlled by electronic and steric effects. For example, electron-withdrawing groups (e.g., fluoro or nitro) at the 6- or 8-position direct electrophilic substitution. Computational tools (DFT calculations) predict reactive sites, while in situ monitoring via HPLC or TLC ensures intermediate stability. Alternative routes, such as Suzuki-Miyaura coupling with cyclohexylboronic acids, may bypass traditional electrophilic substitution limitations .

Q. What strategies resolve contradictions in pharmacological activity data for quinoline derivatives?

Contradictions often arise from assay variability (e.g., MIC values in antibacterial tests). Standardize protocols using reference strains (e.g., E. coli ATCC 25922) and validate purity via HPLC (>99%). Cross-correlate with computational docking (e.g., AutoDock Vina) to assess target binding (e.g., DNA gyrase). For antioxidant studies, use multiple assays (DPPH, ABTS) to confirm radical scavenging .

Q. How are intermolecular interactions analyzed in crystal packing, and what insights do they provide?

Hydrogen bonds (N–H⋯O, O–H⋯O) and van der Waals forces are mapped using Mercury or OLEX2. For example, C–H⋯Cl interactions (3.43–3.74 Å) stabilize layered packing in chloro-substituted derivatives. These interactions inform solubility predictions and polymorph screening. SHELXL refinements quantify thermal displacement parameters (Ueq) to assess crystal stability .

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model degradation pathways (e.g., ester hydrolysis at pH 7.4). Solvent effects are analyzed using COSMO-RS. These methods guide synthetic optimization (e.g., protecting group selection) .

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